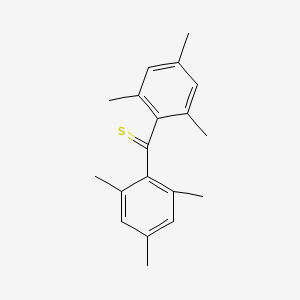
Dimesitylthioketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimesitylthioketone is an organosulfur compound characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in conventional ketones. This compound is notable for its unique structural and electronic properties, which arise from the substitution of sulfur for oxygen. The presence of two mesityl groups (2,4,6-trimethylphenyl) attached to the thiocarbonyl carbon further enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimesitylthioketone can be synthesized through several methods, including:
Thionation of Ketones: One common method involves the thionation of dimesityl ketone using reagents such as phosphorus pentasulfide or Lawesson’s reagent. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Hydrogen Sulfide Method: Another approach involves the reaction of dimesityl ketone with hydrogen sulfide gas in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory-scale methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimesitylthioketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol or hydrocarbon, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Thioethers, substituted thioketones.
Scientific Research Applications
Dimesitylthioketone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of sulfur-containing heterocycles and other organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and stability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of dimesitylthioketone involves its ability to interact with various molecular targets through its thiocarbonyl group. The sulfur atom in the thiocarbonyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The mesityl groups provide steric protection, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Thioacetone: The simplest thioketone, with a structure of CH3C(S)CH3.
Thiobenzophenone: A stable thioketone with two phenyl groups attached to the thiocarbonyl carbon.
Comparison:
Stability: Dimesitylthioketone is more stable than thioacetone due to the steric protection provided by the mesityl groups.
Reactivity: It is more reactive than thiobenzophenone because the mesityl groups enhance its ability to participate in various chemical reactions.
Applications: this compound has broader applications in research and industry compared to simpler thioketones due to its unique structural and electronic properties.
Properties
CAS No. |
42496-08-2 |
|---|---|
Molecular Formula |
C19H22S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
bis(2,4,6-trimethylphenyl)methanethione |
InChI |
InChI=1S/C19H22S/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
AGSQAIKGLVZRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=S)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


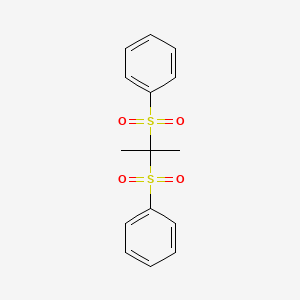
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)



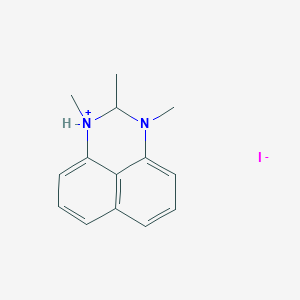
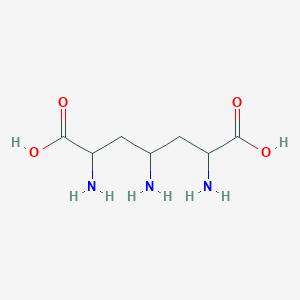
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
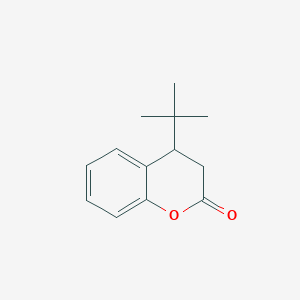

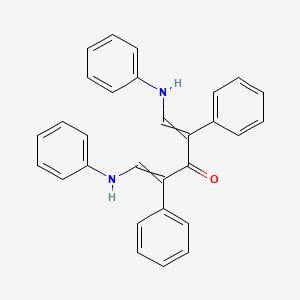
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)

